Azalanstat

Description

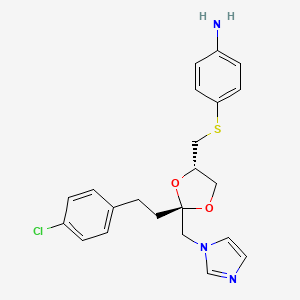

inhibits lanosterol 14 alpha-demethylase, the enzyme which catalyzes the first step in conversion of lanosterol to cholesterol in mammals; structure given in first source

Structure

3D Structure

Properties

CAS No. |

143393-27-5 |

|---|---|

Molecular Formula |

C22H24ClN3O2S |

Molecular Weight |

430.0 g/mol |

IUPAC Name |

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline |

InChI |

InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1 |

InChI Key |

VYNIUBZKEWJOJP-UNMCSNQZSA-N |

Isomeric SMILES |

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

Canonical SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azalanstat; RS 21607; RS-21607; RS21607; |

Origin of Product |

United States |

Foundational & Exploratory

Azalanstat: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat (RS-21607) is a potent, orally active inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, off-target effects, and the downstream consequences of its enzymatic inhibition. The document includes a compilation of available quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

This compound's primary mechanism of action is the competitive inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to cholesterol.[1][3] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key regulatory step in the post-squalene segment of the cholesterol biosynthesis pathway.[1] By binding to the active site of this enzyme, this compound effectively blocks the progression of cholesterol synthesis.

Signaling Pathway

The inhibition of lanosterol 14α-demethylase by this compound disrupts the normal cholesterol biosynthesis pathway, leading to the accumulation of the substrate, lanosterol, and a depletion of downstream sterols, including cholesterol.

Quantitative Data: Inhibition of Lanosterol 14α-Demethylase

| Parameter | Value | Species/System | Reference |

| Ki | 840 pM | Human, Rat, Hamster Hepatic Microsomes | [3] |

Off-Target Effects: Inhibition of Heme Oxygenase

This compound has been shown to exhibit inhibitory activity against heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. This represents a secondary pharmacological action that is distinct from its primary cholesterol-lowering mechanism.

Signaling Pathway

The inhibition of heme oxygenase by this compound blocks the catabolism of heme, which can have various physiological consequences due to the accumulation of heme and the reduced production of its downstream products.

Quantitative Data: Inhibition of Heme Oxygenase

| Parameter | Value | Target | Reference |

| IC50 | 5.5 µM | HO-1 | [4] |

| IC50 | 24.5 µM | HO-2 | [4] |

In Vivo Efficacy

Studies in hamsters have demonstrated the cholesterol-lowering effects of this compound in vivo. Oral administration of this compound led to a dose-dependent reduction in serum cholesterol levels.

Quantitative Data: In Vivo Cholesterol Lowering

| Parameter | Value | Species | Administration | Reference |

| ED50 | 62 mg/kg | Hamster | Oral | [1] |

Experimental Protocols

Lanosterol 14α-Demethylase Inhibition Assay (General Description)

The inhibitory activity of this compound on lanosterol 14α-demethylase is typically assessed using hepatic microsomes from various species (e.g., human, rat, hamster) as the enzyme source. A radiolabeled substrate, such as [³H]lanosterol, is incubated with the microsomes in the presence and absence of the inhibitor. The reaction is initiated by the addition of a cofactor, such as NADPH. Following incubation, the lipids are extracted, and the conversion of lanosterol to its demethylated products is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The inhibition constant (Ki) is then determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[3]

Heme Oxygenase Inhibition Assay (General Description)

The inhibitory effect of this compound on heme oxygenase activity is determined by measuring the formation of bilirubin. The assay typically uses spleen microsomes as a source of HO-1 and brain microsomes for HO-2. The reaction mixture contains the microsomal preparation, hemin (the substrate), and a reducing system (e.g., NADPH, cytochrome P450 reductase). The reaction is initiated and incubated at 37°C. The formation of bilirubin is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm). The IC50 value is calculated from the dose-response curve of the inhibitor.

Clinical Development Status

The development of this compound (RS-21607) for hyperlipidemia was discontinued. As of the latest available information, there are no active clinical trials, and no detailed results from any completed human studies have been made publicly available.

Conclusion

This compound is a highly potent inhibitor of lanosterol 14α-demethylase, demonstrating significant cholesterol-lowering activity in preclinical models. Its well-defined primary mechanism of action, coupled with its off-target effects on heme oxygenase, provides a complex pharmacological profile. While its clinical development was halted, the detailed understanding of its mechanism of action remains valuable for the design and development of new therapeutic agents targeting cholesterol metabolism and other pathways involving cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers in this field, consolidating the available technical information on this compound.

References

- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Azalanstat: A Technical Guide to its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat, also known as RS-21607, is a synthetic imidazole derivative identified as a potent and selective inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It consolidates available quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and experimental processes. While this compound demonstrated significant cholesterol-lowering efficacy in preclinical models, information regarding its progression to clinical trials is not publicly available.

Discovery and Historical Context

This compound (RS-21607) was developed and characterized by researchers at Syntex Discovery Research in the mid-1990s. Key publications by Burton, Swinney, and their colleagues in 1994 and 1995 laid the groundwork for understanding its pharmacological profile.[1][2] The discovery of this compound was part of a broader effort to identify novel hypolipidemic agents that could offer alternatives or complementary mechanisms to the statin class of drugs, which inhibit HMG-CoA reductase. This compound's targeted inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1), represented a distinct approach to modulating cholesterol synthesis.[1][2]

Mechanism of Action

This compound exerts its primary effect by inhibiting lanosterol 14α-demethylase.[1][2] This enzyme catalyzes an essential step in the conversion of lanosterol to cholesterol.[3] The inhibition by this compound is characterized as tight-binding and competitive.[2] By blocking this step, this compound leads to a reduction in the de novo synthesis of cholesterol in hepatic cells.

Interestingly, preclinical studies have indicated that this compound also indirectly affects the activity of HMG-CoA reductase. This modulation appears to occur at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol that may accumulate due to the inhibition of lanosterol 14α-demethylase.[1]

Signaling Pathway

References

- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

Azalanstat chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat, also known as RS-21607, is a potent small molecule inhibitor of lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research. The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, it includes visualizations of the cholesterol biosynthesis pathway to illustrate the site of this compound's inhibitory action.

Chemical Structure and Properties

This compound is an imidazole-dioxolane derivative with the systematic IUPAC name 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline. Its chemical structure is characterized by a central 1,3-dioxolane ring substituted with an imidazolemethyl group, a 4-chlorophenylethyl group, and a (4-aminophenyl)thiomethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline | |

| Synonyms | RS-21607, RS 21607 | |

| CAS Number | 143393-27-5 (free base) | |

| Molecular Formula | C₂₂H₂₄ClN₃O₂S | |

| Molar Mass | 429.96 g/mol | |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Salt Forms | Hydrochloride (HCl), Mesylate, Sulfate, Phosphate, Maleate |

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the demethylation of lanosterol to form 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol.[1][2] By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.

In addition to its primary target, this compound has also been shown to inhibit heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes involved in heme catabolism.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference(s) |

| Lanosterol 14α-demethylase Inhibition | Effective inhibitor | Mammalian | [1] |

| HO-1 Inhibition (IC₅₀) | 5.5 µM | Not specified | |

| HO-2 Inhibition (IC₅₀) | 24.5 µM | Not specified | |

| Serum Cholesterol Lowering (ED₅₀) | 62 mg/kg | Hamster | [1] |

| Hepatic HMG-CoA Reductase Inhibition (ED₅₀) | 31 mg/kg | Hamster | [1] |

Studies have demonstrated that oral administration of this compound to hamsters leads to a dose-dependent reduction in serum cholesterol levels.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol.[1] Interestingly, this compound also indirectly inhibits hepatic hydroxymethylglutaryl-CoA (HMG-CoA) reductase activity in hamsters, the rate-limiting enzyme in the cholesterol synthesis pathway.[1] This effect is believed to be a post-transcriptional modulation.[1]

Experimental Protocols

Synthesis of this compound

Lanosterol 14α-Demethylase Inhibition Assay

The activity of lanosterol 14α-demethylase can be determined using a radio-HPLC assay.[3]

-

Principle: This assay measures the conversion of a radiolabeled substrate, such as [³H]dihydrolanosterol, to its demethylated product.

-

Microsome Preparation: Microsomes are isolated from liver tissue (e.g., human or hamster) by differential centrifugation.

-

Reaction Mixture: A typical reaction mixture contains the microsomal preparation, a source of NADPH (e.g., an NADPH-generating system), and the radiolabeled substrate.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The substrate and product are then separated and quantified by high-performance liquid chromatography (HPLC) with a radioactivity detector.

-

Inhibition Studies: To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the microsomes before the addition of the substrate. The IC₅₀ value is then calculated by measuring the concentration of this compound that causes a 50% reduction in enzyme activity.

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH.[4][5][6][7][8]

-

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., sodium phosphate buffer, pH 6.8), NADPH, the enzyme source (e.g., purified HMG-CoA reductase or liver microsomes), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).[5]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.[5]

-

Measurement: The decrease in absorbance at 340 nm is measured kinetically over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.

In Vivo Cholesterol-Lowering Assay in Hamsters

Golden Syrian hamsters are a commonly used animal model to assess the cholesterol-lowering effects of compounds.[9]

-

Animal Model: Male golden Syrian hamsters are typically used.

-

Diet: Animals are fed a high-cholesterol diet to induce hypercholesterolemia.[9] This diet is often supplemented with a high percentage of fat and cholesterol.

-

Drug Administration: this compound is administered orally, typically once daily for a specified period (e.g., 14 consecutive days).[9]

-

Blood Sampling: Blood samples are collected from the animals at baseline and at various time points during the study. Serum is separated for lipid analysis.[9]

-

Lipid Analysis: Serum samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.[9]

-

Data Analysis: The percentage change in lipid levels from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the cholesterol-lowering effect.

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by this compound.

Caption: Cholesterol biosynthesis pathway showing inhibition by this compound.

Conclusion

This compound is a well-characterized inhibitor of lanosterol 14α-demethylase with demonstrated cholesterol-lowering effects in vitro and in vivo. Its distinct mechanism of action, differing from that of statins, makes it a valuable tool for research into cholesterol metabolism and a potential lead compound for the development of new hypolipidemic agents. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which can aid researchers in designing and interpreting experiments aimed at further elucidating its therapeutic potential.

References

- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 3. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. abcam.cn [abcam.cn]

- 8. japsonline.com [japsonline.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Azalanstat's Inhibition of Lanosterol 14-alpha Demethylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, also known as RS-21607, is a potent and selective inhibitor of the enzyme lanosterol 14-alpha demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] As a member of the cytochrome P450 superfamily, CYP51A1 catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key regulatory step in the production of cholesterol and other essential sterols.[3][4] The inhibition of this enzyme by this compound has significant implications for cholesterol-lowering therapies and serves as a valuable tool for studying the intricacies of sterol metabolism. This technical guide provides an in-depth overview of the mechanism of this compound's inhibition of CYP51A1, detailed experimental protocols for its characterization, and a summary of its biochemical and cellular effects.

Mechanism of Action

This compound is a synthetic imidazole derivative that acts as a tight-binding, competitive inhibitor of lanosterol 14-alpha demethylase.[5] Its inhibitory activity stems from the interaction of its imidazole moiety with the heme iron center of the cytochrome P450 enzyme, a characteristic mode of action for many azole-based inhibitors.[5] This interaction prevents the binding and subsequent metabolism of the natural substrate, lanosterol.[6] The inhibition by this compound is highly selective for mammalian CYP51A1, with significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis.[5]

Quantitative Inhibition Data

The inhibitory potency of this compound against lanosterol 14-alpha demethylase has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

| Parameter | Enzyme Source | Value | Reference |

| Apparent K_i_ | Purified Rat Liver Lanosterol 14-alpha Demethylase | 840 pM | [5] |

Table 1: In Vitro Inhibition of Lanosterol 14-alpha Demethylase by this compound

| Parameter | Animal Model | Dose | Effect | Reference |

| ED_50_ (Cholesterol Lowering) | Hamster | 62 mg/kg | Dose-dependent lowering of serum cholesterol | [7] |

| ED_50_ (HMG-CoA Reductase Inhibition) | Hamster | 31 mg/kg | Dose-dependent inhibition of hepatic microsomal HMG-CoA reductase | [7] |

Table 2: In Vivo Effects of this compound in Hamsters

Signaling Pathway and Regulatory Effects

The inhibition of lanosterol 14-alpha demethylase by this compound leads to the accumulation of lanosterol and its derivatives. These accumulated sterols, particularly oxygenated forms (oxysterols), are believed to act as regulatory molecules that indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This regulation occurs at a post-transcriptional level, affecting the synthesis and degradation of the HMG-CoA reductase protein.[7]

References

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. [PDF] Kinetic determination of tight-binding impurities in enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biokin.com [biokin.com]

- 7. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Azalanstat's Heme Oxygenase-1 (HO-1) Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, an imidazole-dioxolane derivative, has been identified as a potent inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. HO-1 plays a crucial role in cellular defense against oxidative stress and inflammation by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). While the upregulation of HO-1 is generally considered protective, its inhibition has emerged as a potential therapeutic strategy in conditions where excessive HO-1 activity is detrimental, such as in certain cancers where it may promote tumor survival. This technical guide provides an in-depth overview of the HO-1 inhibitory activity of this compound, including its quantitative inhibitory data, detailed experimental protocols, and the signaling pathways involved.

Quantitative Inhibitory Data

This compound has been characterized as a dual inhibitor of the heme oxygenase isoforms, HO-1 and HO-2, with a preferential affinity for HO-1. The inhibitory potency is summarized in the table below.

| Target | IC50 Value |

| Heme Oxygenase-1 (HO-1) | 5.5 µM |

| Heme Oxygenase-2 (HO-2) | 24.5 µM |

Experimental Protocols

In Vitro Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound on HO-1 by measuring the formation of bilirubin.

1. Preparation of Microsomes:

-

Rat spleens are homogenized in a phosphate buffer (100 mM, pH 7.4) containing 2 mM MgCl2.

-

The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

-

The microsomal pellet is resuspended in a phosphate buffer (100 mM, pH 7.4) containing 20% glycerol and stored at -80°C.

2. Assay Procedure:

-

The reaction mixture (final volume of 200 µL) contains:

-

Rat spleen microsomes (as a source of HO-1)

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Hemin (substrate)

-

NADPH (cofactor)

-

Various concentrations of this compound or vehicle control.

-

-

The reaction is initiated by the addition of NADPH and incubated at 37°C for a specified time (e.g., 15-60 minutes).

-

The reaction is stopped by the addition of chloroform.

-

The amount of bilirubin formed is determined by measuring the difference in absorbance at 464 nm and 530 nm (ΔOD 464-530).

-

The IC50 value is calculated from the dose-response curve of this compound's inhibition of bilirubin formation.

Caption: Workflow for in vitro HO-1 activity assay.

In Vivo Heme Oxygenase (HO) Activity Assessment in Mice

This protocol describes the in vivo evaluation of this compound's effect on HO activity in a murine model.

1. Animal Model:

-

Newborn mice (e.g., 7-day-old) are used for the study.

2. Administration of this compound:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

A single dose of 500 µmol/kg body mass is administered via intraperitoneal (i.p.) injection.

3. Sample Collection and Analysis:

-

At various time points post-administration (e.g., 0.25, 1, 3, and 24 hours), mice are euthanized.

-

The spleen is rapidly excised and homogenized.

-

HO activity in the spleen homogenate is measured by quantifying the rate of carbon monoxide (CO) production using gas chromatography.

-

Briefly, the homogenate is incubated in sealed vials with hemin and NADPH. The headspace gas is then injected into a gas chromatograph to measure the amount of CO produced.

4. Data Analysis:

-

HO activity is expressed as a percentage of the control (vehicle-treated) group.

-

The time-dependent effect of this compound on HO activity is determined. In one study, a greater than 50% inhibition of spleen HO activity was observed between 0.25 and 3 hours post-administration of a 500 µmol/kg dose.[1]

Caption: In vivo experimental workflow for HO activity.

Signaling Pathways

The inhibition of HO-1 by this compound can impact cellular signaling pathways that are regulated by HO-1 and its products. While direct studies on this compound's effects on these pathways are limited, the known roles of HO-1 suggest potential downstream consequences.

Heme Catabolism and Downstream Effects

HO-1 is the rate-limiting enzyme in the degradation of heme. Its inhibition by this compound leads to an accumulation of heme and a reduction in the production of biliverdin, free iron, and carbon monoxide. These products have significant biological activities.

Caption: this compound's inhibition of heme catabolism.

Potential Impact on Nrf2-ARE and NF-κB Signaling

HO-1 expression is regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress. Conversely, the products of the HO-1 reaction, particularly CO and biliverdin/bilirubin, can modulate inflammatory pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. By inhibiting HO-1, this compound could indirectly influence these pathways, although the precise effects require further investigation.

Caption: Potential influence on Nrf2 and NF-kB pathways.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related imidazole-dioxolane compounds has been described. The general approach involves the reaction of a substituted 2-(2-chloroethyl)-1,3-dioxolane with imidazole in a suitable solvent.

A plausible synthetic route for this compound, based on the synthesis of similar compounds, would likely involve the following key steps:

-

Preparation of a suitable 2-substituted-2-(2-phenylethyl)-1,3-dioxolane intermediate.

-

Introduction of the imidazole moiety, likely through a nucleophilic substitution reaction.

-

Functionalization of the dioxolane ring to introduce the methylsulfanyl)aniline group.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of heme oxygenase-1. Its preferential inhibitory activity against HO-1 over HO-2 allows for more targeted studies. The provided experimental protocols serve as a foundation for researchers to design and execute their own investigations into the effects of HO-1 inhibition. Further research is warranted to fully elucidate the impact of this compound on downstream signaling pathways and to explore its therapeutic potential in relevant disease models. As of now, no clinical trial data for this compound specifically related to its HO-1 inhibitory activity has been identified.

References

Azalanstat: A Dual Inhibitor of Cholesterol Biosynthesis and Heme Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalanstat (also known as RS-21607) is a synthetic imidazole-dioxolane derivative that has demonstrated a unique dual inhibitory mechanism of action, positioning it as a molecule of significant interest in biomedical research. It concurrently targets key enzymes in two distinct and vital metabolic pathways: cholesterol biosynthesis and heme catabolism. By inhibiting lanosterol 14α-demethylase, a critical enzyme in the production of cholesterol, this compound exhibits hypocholesterolemic properties. Simultaneously, it inhibits heme oxygenase (HO-1 and HO-2), the rate-limiting enzymes in the degradation of heme. This multifaceted activity suggests a potential for therapeutic applications in a range of disorders, from hypercholesterolemia to conditions where modulation of heme metabolism is beneficial. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways.

Introduction

This compound is a small molecule that has been identified as a potent inhibitor of two key enzymes: lanosterol 14α-demethylase and heme oxygenase.[1][2] Its imidazole-dioxolane structure is central to its inhibitory activity. The dual nature of its targets makes it a valuable tool for studying the interplay between cholesterol metabolism and heme degradation, and presents a unique pharmacological profile for potential therapeutic development.

Mechanism of Action: A Dual Inhibition Strategy

This compound's pharmacological effects stem from its ability to simultaneously inhibit two distinct enzyme systems:

-

Inhibition of Lanosterol 14α-Demethylase: this compound is a potent inhibitor of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) that plays a crucial role in the cholesterol biosynthesis pathway.[2][3][4][5] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol.[6] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.[2][3]

-

Inhibition of Heme Oxygenase (HO-1 and HO-2): this compound also acts as an inhibitor of both the inducible (HO-1) and constitutive (HO-2) isoforms of heme oxygenase.[1] Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, iron, and carbon monoxide.[1][2][4] Inhibition of this enzyme can have significant physiological consequences, as the products of heme degradation have important biological activities.

This dual-action mechanism is a distinguishing feature of this compound, setting it apart from more conventional single-target inhibitors.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 Value |

| Heme Oxygenase-1 (HO-1) | 5.5 µM[1] |

| Heme Oxygenase-2 (HO-2) | 24.5 µM[1] |

Table 2: In Vivo Efficacy Data for this compound (RS-21607) in Hamsters

| Parameter | ED50 Value | Experimental Conditions |

| Serum Cholesterol Lowering | 62 mg/kg[2][3][5] | Oral administration for 1 week in hamsters on a regular chow diet.[2][3][5] |

| Hepatic Microsomal HMG-CoA Reductase Inhibition | 31 mg/kg[3] | Oral administration in hamsters.[3] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step at which this compound exerts its inhibitory effect.

References

- 1. Overview of heme degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. What is Cholesterol Synthesis? Steps & Regulation [allen.in]

- 4. Two Steps of Heme Degradation [library.med.utah.edu]

- 5. byjus.com [byjus.com]

- 6. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

Azalanstat (RS-21607): A Technical Review of a Lanosterol 14α-Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat (RS-21607) is a potent and selective inhibitor of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway. Developed as a potential cholesterol-lowering agent, this compound has demonstrated significant hypocholesterolemic activity in preclinical studies. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, pharmacological effects, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and lipid metabolism.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing this condition. This compound (RS-21607) emerged as a promising candidate in this area by targeting lanosterol 14α-demethylase, an enzyme downstream of HMG-CoA reductase, the target of statins. This document synthesizes the available preclinical data on this compound to provide an in-depth overview of its scientific profile.

Mechanism of Action

This compound is a synthetic imidazole that acts as a competitive inhibitor of lanosterol 14α-demethylase.[1] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By inhibiting this enzyme, this compound effectively blocks the cholesterol biosynthesis pathway, leading to an accumulation of lanosterol and its 24,25-dihydro derivative.[1]

The inhibition of lanosterol 14α-demethylase is also believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. It is proposed that the accumulation of sterol intermediates, potentially acting as regulatory oxysterols, leads to a post-transcriptional downregulation of HMG-CoA reductase activity.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | System | Reference |

| In Vitro Potency | |||

| Ki (Lanosterol 14α-demethylase) | 840 pM | Purified rat liver enzyme | |

| IC50 (HO-1) | 5.5 µM | Not specified | [2] |

| IC50 (HO-2) | 24.5 µM | Not specified | [2] |

| In Vivo Efficacy (Hamster) | |||

| ED50 (Serum Cholesterol Lowering) | 62 mg/kg | Oral administration for 1 week | [1][3] |

| ED50 (Hepatic HMG-CoA Reductase Inhibition) | 31 mg/kg | Oral administration | [1] |

Table 1: In Vitro and In Vivo Potency of this compound

| Effect | Observation | Species | Reference |

| Lipoprotein Profile | Preferentially lowered low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apoA-1). | Hamster | [1][3] |

| Hepatic Enzyme Activity | Stimulated hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400% at doses of 50-75 mg/kg. | Hamster | [1] |

| Correlation | High correlation between inhibition of hepatic microsomal HMG-CoA reductase and serum cholesterol lowering (r = 0.97). | Hamster | [1] |

Table 2: Pharmacodynamic Effects of this compound in Hamsters

Experimental Protocols

While the full detailed experimental protocols are proprietary to the original research publications, this section provides a summary of the methodologies based on the available literature.

In Vitro Enzyme Inhibition Assay (Lanosterol 14α-Demethylase)

-

Enzyme Source: Purified lanosterol 14α-demethylase from rat liver microsomes.

-

Substrate: Radiolabeled 24,25-dihydrolanosterol.

-

Methodology: The assay likely involved incubating the purified enzyme with the substrate and varying concentrations of this compound. The reaction products would then be separated and quantified using techniques such as radio-high-performance liquid chromatography (HPLC) to determine the inhibitory activity.[4] The apparent inhibition constant (Ki) was determined from this data.

In Vivo Cholesterol-Lowering Studies in Hamsters

-

Animal Model: Male golden Syrian hamsters.

-

Treatment: this compound was administered orally, likely as a daily dose, for a specified period (e.g., one week).

-

Diet: Animals were maintained on a standard chow diet or a high saturated fat and cholesterol diet.

-

Sample Collection: Blood samples were collected to measure serum cholesterol and lipoprotein profiles. Liver tissues were harvested to assess hepatic enzyme activities.

-

Analysis: Serum cholesterol levels were determined using standard enzymatic assays. Lipoprotein fractions were likely separated by ultracentrifugation or other chromatographic methods. Hepatic microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase activities were measured using radioenzymatic assays.

Cell-Based Cholesterol Synthesis Assays

-

Cell Lines: HepG2 (human hepatoma) cells, human fibroblasts, and hamster hepatocytes were used.[1][3]

-

Methodology: Cells were incubated with a radiolabeled precursor of cholesterol (e.g., [14C]acetate) in the presence of varying concentrations of this compound. The incorporation of the radiolabel into cholesterol was then quantified to assess the inhibition of the cholesterol biosynthesis pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its preclinical evaluation.

References

- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Azalanstat: A Technical Deep Dive into its Role in the Cholesterol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalanstat (RS-21607) is a potent, orally active inhibitor of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively lowers plasma cholesterol levels, demonstrating a potential therapeutic role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the biochemical pathways involved.

Mechanism of Action

This compound exerts its primary cholesterol-lowering effect by inhibiting lanosterol 14α-demethylase.[1] This enzyme is responsible for the demethylation of lanosterol, a key step in the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to a disruption of the downstream cholesterol synthesis.[1]

Interestingly, the cholesterol-lowering effect of this compound appears to involve a multi-faceted mechanism beyond the direct inhibition of a single enzyme. Studies have shown that this compound indirectly modulates the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This modulation occurs at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol derived from the accumulation of lanosterol or dihydrolanosterol.[1]

Furthermore, this compound has been observed to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity, an enzyme involved in bile acid synthesis. This suggests that this compound may also influence cholesterol homeostasis by promoting its catabolism into bile acids.[1] It is noteworthy that this compound's cholesterol-lowering action does not appear to involve the up-regulation of the hepatic LDL receptor.[1]

In addition to its effects on cholesterol metabolism, this compound has been identified as an inhibitor of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2).[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Parameter | Value | Species | Experimental System | Reference |

| In Vivo Efficacy | ||||

| Serum Cholesterol Lowering (ED50) | 62 mg/kg | Hamster | Oral administration | [1] |

| Hepatic HMG-CoA Reductase Inhibition (ED50) | 31 mg/kg | Hamster | Oral administration | [1] |

| In Vitro Potency | ||||

| Heme Oxygenase-1 (HO-1) Inhibition (IC50) | 5.5 µM | Not Specified | In vitro assay | [2] |

| Heme Oxygenase-2 (HO-2) Inhibition (IC50) | 24.5 µM | Not Specified | In vitro assay | [2] |

ED50: Effective dose for 50% of the maximal response. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for the key studies cited are outlined below, based on available information.

Inhibition of Cholesterol Synthesis in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Cholesterol Synthesis Assay: The rate of cholesterol synthesis was measured by the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]mevalonate, into cholesterol. Following incubation with the radiolabel and this compound, cellular lipids were extracted.

-

Analysis: The extracted lipids were separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction. The amount of radioactivity incorporated into cholesterol was then quantified using liquid scintillation counting to determine the percentage of inhibition.

In Vivo Cholesterol Lowering Studies in Hamsters

-

Animal Model: Male Syrian hamsters were used as the animal model.[3][4]

-

Diet and Dosing: Hamsters were fed a standard chow diet or a high-fat, high-cholesterol diet to induce hypercholesterolemia. This compound was administered orally, typically once daily for a specified period (e.g., one week).[1]

-

Blood Collection and Analysis: Blood samples were collected at baseline and at the end of the treatment period. Plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels were determined using standard enzymatic assays.

-

Tissue Harvesting and Enzyme Assays: At the end of the study, livers were harvested to prepare microsomes. The activity of hepatic microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase was measured using established radioenzymatic assays.

Lanosterol 14α-Demethylase Inhibition Assay

-

Enzyme Source: The enzyme can be purified from rat liver microsomes or obtained from recombinant sources.

-

Assay Conditions: The assay mixture typically contains the enzyme, a radiolabeled substrate (e.g., [³H]lanosterol), NADPH, and a buffer system.

-

Inhibition Studies: Varying concentrations of this compound were pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

-

Product Analysis: The reaction was stopped, and the sterols were extracted. The substrate and the demethylated product were separated by HPLC, and the radioactivity associated with each peak was measured to determine the extent of enzyme inhibition.

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of Lanosterol 14α-demethylase.

Proposed Mechanism of Action of this compound

Caption: Proposed multi-faceted mechanism of action for this compound in cholesterol reduction.

References

- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Choosing hamsters but not rats as a model for studying plasma cholesterol-lowering activity of functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LDL Receptor Gene-ablated Hamsters: A Rodent Model of Familial Hypercholesterolemia With Dominant Inheritance and Diet-induced Coronary Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Azalanstat's Impact on Sterol Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat (RS-21607) is a synthetic imidazole derivative that has demonstrated potent cholesterol-lowering activity.[1] As an inhibitor of a key enzyme in the cholesterol biosynthesis pathway, it represents a significant area of interest for the development of novel antihyperlipidemic agents. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on sterol metabolism, and the underlying signaling pathways. Detailed experimental methodologies are also provided to facilitate further research in this area.

Core Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

The primary mechanism by which this compound exerts its cholesterol-lowering effects is through the direct inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the demethylation of lanosterol and its precursor dihydrolanosterol, a crucial step in the conversion of these precursor molecules into cholesterol. By inhibiting CYP51, this compound effectively blocks the progression of the cholesterol synthesis cascade, leading to a reduction in endogenous cholesterol production.

Quantitative Effects on Sterol Metabolism

The efficacy of this compound in modulating sterol metabolism has been quantified in preclinical studies, primarily in hamster models, which are considered relevant for studying human lipid metabolism.

In Vivo Efficacy in Hamsters

Studies in hamsters have demonstrated a dose-dependent reduction in serum cholesterol levels upon oral administration of this compound.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) as compared to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1.[1]

| Parameter | Efficacy (ED50) | Animal Model | Reference |

| Serum Cholesterol Lowering | 62 mg/kg/day | Hamster (chow-fed) | [1] |

| Hepatic HMG-CoA Reductase Inhibition | 31 mg/kg | Hamster | [1] |

Furthermore, oral administration of this compound at doses of 50-75 mg/kg has been shown to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400% in hamsters.[1]

Secondary Effects on Sterol Metabolism

Beyond its primary target, this compound elicits several secondary effects on key enzymes and pathways involved in maintaining cholesterol homeostasis.

Indirect Inhibition of HMG-CoA Reductase

While this compound is not a direct inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, it has been shown to inhibit its activity indirectly.[1] This effect is believed to occur at a post-transcriptional level and is hypothesized to be mediated by the accumulation of a regulatory oxysterol, likely derived from the buildup of lanosterol or dihydrolanosterol due to CYP51 inhibition.[1] This indirect regulation of HMG-CoA reductase contributes to the overall cholesterol-lowering efficacy of this compound.

Stimulation of Cholesterol 7α-Hydroxylase

This compound has been observed to stimulate the activity of hepatic microsomal cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1] This effect is thought to be a consequence of modified cholesterol absorption and bile acid synthesis. By promoting the catabolism of cholesterol into bile acids, this compound further contributes to the reduction of hepatic and circulating cholesterol levels.

Signaling Pathways Modulated by this compound

The effects of this compound on sterol metabolism are mediated through complex signaling pathways that regulate gene expression and enzyme activity.

Cholesterol Biosynthesis Pathway

The primary impact of this compound is on the cholesterol biosynthesis pathway. The following diagram illustrates the key steps and the point of inhibition by this compound.

Proposed Mechanism of Indirect HMG-CoA Reductase Inhibition

The indirect inhibition of HMG-CoA reductase by this compound is thought to involve the accumulation of an oxysterol that regulates the SREBP-2 pathway. The following diagram outlines this proposed mechanism.

Detailed Experimental Protocols

To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the study of this compound.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on CYP51 activity.

Materials:

-

Microsomes from hamster liver or recombinant human CYP51

-

[³H]Dihydrolanosterol (substrate)

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal protein or recombinant enzyme.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the [³H]dihydrolanosterol substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of ethanolic KOH.

-

Extract the sterols with a non-polar solvent (e.g., hexane).

-

Separate the substrate and product (demethylated sterol) using TLC.

-

Scrape the corresponding bands from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

HMG-CoA Reductase Activity Assay

This assay measures the activity of HMG-CoA reductase in liver microsomes from this compound-treated animals.

Materials:

-

Liver microsomes from control and this compound-treated hamsters

-

[¹⁴C]HMG-CoA (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4) containing dithiothreitol (DTT)

-

Mevalonolactone standard

-

Scintillation cocktail and vials

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer with DTT and NADPH.

-

Add a specific amount of microsomal protein to the reaction tubes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding [¹⁴C]HMG-CoA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding HCl. This also facilitates the lactonization of the product, mevalonate, to mevalonolactone.

-

Add an internal standard of mevalonolactone.

-

Isolate the mevalonolactone by solid-phase extraction or TLC.

-

Quantify the radioactivity of the product using a scintillation counter.

-

Calculate the HMG-CoA reductase activity as pmol of mevalonate formed per minute per mg of microsomal protein.

Cholesterol 7α-Hydroxylase Activity Assay

This assay determines the activity of cholesterol 7α-hydroxylase in liver microsomes.

Materials:

-

Liver microsomes from control and this compound-treated hamsters

-

[⁴-¹⁴C]Cholesterol (substrate)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

7α-hydroxycholesterol standard

-

TLC plates

Procedure:

-

Prepare the substrate by dissolving [⁴-¹⁴C]cholesterol in a suitable vehicle (e.g., acetone) and adding it to the reaction tubes, followed by evaporation of the solvent.

-

Add potassium phosphate buffer and the NADPH regenerating system to the tubes.

-

Add the microsomal protein to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the sterols.

-

Separate the substrate and the product (7α-hydroxycholesterol) using TLC.

-

Visualize the bands (e.g., with iodine vapor) and scrape the corresponding spots.

-

Quantify the radioactivity by scintillation counting.

-

Calculate the enzyme activity as pmol of 7α-hydroxycholesterol formed per minute per mg of protein.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of a cholesterol-lowering agent like this compound in a hamster model.

Conclusion

This compound is a potent inhibitor of lanosterol 14α-demethylase with significant cholesterol-lowering effects demonstrated in preclinical models. Its multifaceted mechanism of action, which includes the indirect inhibition of HMG-CoA reductase and the stimulation of cholesterol 7α-hydroxylase, makes it a compelling candidate for further investigation in the management of hypercholesterolemia. The detailed experimental protocols and workflow provided in this guide are intended to support and standardize future research into the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the molecular details of its secondary effects and to translate these promising preclinical findings into clinical applications.

References

Azalanstat: A Technical Guide to its Molecular Targets and Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat is a potent, orally active inhibitor of cholesterol biosynthesis with significant therapeutic potential. This document provides a comprehensive technical overview of this compound's molecular targets, binding characteristics, and the experimental methodologies used to elucidate its mechanism of action. Primarily, this compound targets lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. It also exhibits inhibitory activity against heme oxygenase (HO-1 and HO-2). This guide details the quantitative parameters of these interactions, outlines the experimental protocols for their determination, and provides visual representations of the relevant biological pathways and experimental workflows.

Primary Target: Lanosterol 14α-Demethylase (CYP51)

This compound's principal mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme responsible for the conversion of lanosterol to cholesterol.[1] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.

Binding Affinity and Potency

This compound is a tight-binding, competitive inhibitor of lanosterol 14α-demethylase. The apparent inhibition constant (Ki) for the purified rat liver enzyme has been determined to be 840 pM .[2] The Ki values for the human and hamster enzymes are reported to be similar.[2] This high affinity underscores the potency of this compound as a CYP51 inhibitor. In vivo studies in hamsters have demonstrated a dose-dependent reduction in cholesterol biosynthesis.[2]

Binding Site and Interactions

As a synthetic imidazole derivative, this compound's interaction with the cytochrome P450 enzyme CYP51 is consistent with the binding mode of other azole-based inhibitors.[1] The imidazole moiety of this compound is believed to coordinate with the heme iron atom at the active site of CYP51.[2] This interaction prevents the binding of the natural substrate, lanosterol, and subsequent catalytic activity. While a co-crystal structure of this compound with CYP51 is not publicly available, molecular modeling and structure-activity relationship studies of similar azole inhibitors suggest that the non-imidazole portions of the molecule likely form hydrophobic and van der Waals interactions with amino acid residues within the enzyme's active site pocket, further stabilizing the inhibitor-enzyme complex.

Secondary Targets: Heme Oxygenase (HO-1 and HO-2)

In addition to its primary target, this compound has been shown to inhibit the activity of heme oxygenase isoenzymes, HO-1 and HO-2. These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity.

| Target | Parameter | Value | Species | Reference |

| Lanosterol 14α-Demethylase (CYP51) | Apparent Ki | 840 pM | Rat (liver) | [2] |

| Heme Oxygenase-1 (HO-1) | IC50 | 5.5 µM | Not Specified | |

| Heme Oxygenase-2 (HO-2) | IC50 | 24.5 µM | Not Specified | |

| In Vivo Cholesterol Lowering | ED50 | 62 mg/kg | Hamster | [1] |

Signaling Pathway: Cholesterol Biosynthesis

This compound intervenes in the multi-step cholesterol biosynthesis pathway. The following diagram illustrates the key steps, highlighting the point of inhibition by this compound.

References

Methodological & Application

Application Note and Protocol: Preparation of Azalanstat Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azalanstat is a synthetic imidazole derivative that functions as a selective inhibitor of lanosterol 14-alpha-demethylase, a key cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting this enzyme, this compound effectively blocks the conversion of lanosterol to cholesterol, leading to hypocholesterolemic activity.[3] It is a valuable tool in research settings for studying cholesterol metabolism and for the development of cholesterol-lowering agents.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.

| Parameter | Value | Reference |

| Compound Name | This compound | [2] |

| Synonyms | RS-21607, RS 21607 | [1][2] |

| Molecular Formula | C₂₂H₂₄ClN₃O₂S | [2][4] |

| Molecular Weight | 429.96 g/mol (free base) | [4] |

| 502.9 g/mol (dihydrochloride salt) | [5] | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Recommended Stock Concentration | 10 mM | N/A |

| Storage (Powder) | -20°C for up to 3 years (protect from moisture) | [1] |

| Storage (DMSO Solution) | -80°C for up to 1 year | [1] |

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations or volumes.

Materials and Equipment:

-

This compound powder (free base, MW: 429.96 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, amber, screw-cap vials for long-term storage

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, the calculation is as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 429.96 g/mol x 1000 mg/g

-

Mass = 4.30 mg

-

-

Weighing: Carefully weigh out 4.30 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Note: For accuracy, it is often easier to weigh a slightly larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.

-

-

Solubilization:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

-

Note: Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, screw-cap vials or microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term stability, which can be maintained for up to one year.[1]

-

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[6] Exercise extreme caution to avoid direct contact. In case of contact, wash the affected area immediately with plenty of water.

Visualizations

Caption: Workflow for preparing this compound stock solution.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. 4-((((2S,4S)-2-(2-(4-Chlorophenyl)ethyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl)thio)benzenamine | C22H24ClN3O2S | CID 60876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Dihydrochloride | C22H26Cl3N3O2S | CID 6918262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azalanstat in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, also known as RS-21607, is a potent inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is a member of the cytochrome P450 family, officially designated as CYP51A1.[2] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol.[1] This disruption of the cholesterol synthesis pathway has implications for cell proliferation and survival, making this compound a compound of interest in cancer research. Analogous to statins, which inhibit the upstream enzyme HMG-CoA reductase, the modulation of the mevalonate pathway by this compound can induce anti-proliferative and apoptotic effects in cancer cells.

These application notes provide a comprehensive guide for the use of this compound in a research setting, with a focus on cancer cell culture. The provided protocols for cell viability, apoptosis, and western blot analysis are intended as a starting point, and optimization for specific cell lines and experimental conditions is highly recommended.

Quantitative Data Summary

The working concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Due to the limited publicly available data on this compound's use in cancer cell lines, a dose-response experiment is crucial to determine the optimal concentration for your specific model. Based on available data for this compound and other lanosterol 14α-demethylase inhibitors, a starting range can be suggested.

| Parameter | Value | Cell Line(s) | Reference |

| Suggested Starting Concentration Range | 0.1 µM - 30 µM | Various Cancer Cell Lines | [3][4] |

| IC50 for Heme Oxygenase-1 (HO-1) | 5.5 µM | Not specified | N/A |

| IC50 for Heme Oxygenase-2 (HO-2) | 24.5 µM | Not specified | N/A |

Note: The inhibition of heme oxygenase is a secondary activity of this compound and should be considered when interpreting results, especially at higher concentrations.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase. This leads to an accumulation of lanosterol and a depletion of downstream cholesterol. In cancer cells, which often have an upregulated cholesterol biosynthesis pathway to support rapid proliferation, this disruption can trigger apoptosis and cell cycle arrest.

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting cholesterol synthesis and leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 20, and 30 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the cell viability assay) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Cyclin D1, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound presents a valuable tool for investigating the role of the cholesterol biosynthesis pathway in cancer cell biology. The provided protocols offer a foundation for studying its effects on cell viability, apoptosis, and protein expression. Researchers are strongly encouraged to perform dose-response and time-course experiments to optimize the treatment conditions for their specific experimental systems. Careful consideration of this compound's dual inhibitory activity on both lanosterol 14α-demethylase and heme oxygenase will be crucial for a thorough interpretation of the experimental outcomes.

References

- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Azalanstat Treatment of HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro treatment of the human hepatoma cell line, HepG2, with Azalanstat. This document outlines the mechanism of action of this compound, detailed experimental protocols for cell culture and key assays, and a framework for data presentation.

Application Notes

This compound is a potent and selective inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] In HepG2 cells, a widely used in vitro model for studying liver function and cholesterol metabolism, this compound blocks the conversion of lanosterol to 24,25-dihydrolanosterol, leading to an accumulation of lanosterol and a subsequent reduction in cellular cholesterol levels.[1][3] This targeted inhibition makes this compound a valuable tool for investigating the regulation of cholesterol homeostasis and its impact on cellular processes.

The primary mechanism of action involves the direct inhibition of lanosterol 14α-demethylase.[1] This leads to a disruption of the downstream cholesterol synthesis pathway. Interestingly, in HepG2 cells, this compound has been shown to indirectly modulate the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, at a post-transcriptional level.[1][3] This suggests a complex regulatory feedback mechanism within the cholesterol biosynthesis pathway.

The following protocols provide a detailed methodology for treating HepG2 cells with this compound and assessing its effects on cell viability, cholesterol synthesis, and apoptosis.

Signaling Pathway and Experimental Workflow

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effects of this compound on HepG2 cells.

Experimental Protocols

HepG2 Cell Culture and Maintenance

-

Cell Line: HepG2 (human hepatoma cell line)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

This compound Treatment Protocol

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

-

Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density of 1 x 10^4 to 5 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations. A suggested starting range, based on the potency of similar inhibitors, is 0.1 nM to 10 µM.[3]